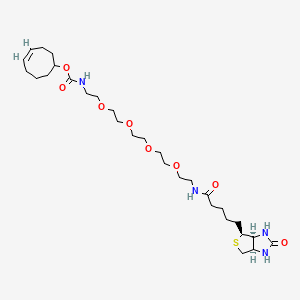
TG2-IN-3h
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TG2-IN-3h is a highly selective, potent, cell-permeable fluorescent irreversible tissue transglutaminase (tg2) inhibitor
Applications De Recherche Scientifique
Surface Properties and Tritium Adsorption
- Stability and Tritium Adsorption: A study by Jia, Zeng, Paudel, Senor, & Duan (2019) explored the surface properties of γ-LiAlO2, particularly its stability and tritium adsorption capabilities. This research is crucial for understanding tritium production and diffusion, relevant in nuclear materials.
TG2 and Cellular Processes
- TG2 in Cellular Processes: Research by Fesus & Piacentini (2002) delved into the role of Transglutaminase 2 (TG2) in various cellular processes, including its involvement in wound healing, autoimmunity, and diabetes, underscoring its therapeutic potential.
TG2's Role in Disease Pathogenesis
- Pathogenesis of Diseases: The role of TG2 in disease pathogenesis, such as coeliac disease, fibrosis, and neurodegenerative disorders, was highlighted by Fesus & Piacentini (2002), suggesting its importance as a therapeutic target.
Inhibitors of TG2
- Dihydroisoxazole Inhibitors: A study by Klöck, Herrera, Albertelli, & Khosla (2014) discussed the development of dihydroisoxazole inhibitors of TG2. These inhibitors are crucial for probing TG2 biology and could be instrumental in treating diseases where TG2 plays a key role.
TG2 in Cellular Localization and Functions
- Functions and Localization: Research by Kuo, Tatsukawa, & Kojima (2011) explored the diverse functions and localization of nuclear TG2, providing insights into its role in gene expression regulation and involvement in various diseases.
TG2 and Cell Survival
- TG2 and Cell Survival: A study by Filiano, Tucholski, Dolan, Colak, & Johnson (2010) found that TG2 can modulate cell survival and death pathways, particularly in the context of ischemic stroke, suggesting its potential as a therapeutic target in neurobiology.
Multifunctional Role of TG2
- Multifunctional Enzyme: Research by Nurminskaya & Belkin (2012) highlighted the multifunctional nature of TG2, emphasizing its role in various cellular processes like adhesion, migration, and survival.
TG2 in ER-Mitochondria Contact Sites
- ER-Mitochondria Contact Sites: The study by D’Eletto, Rossin, Occhigrossi, Farrace, Faccenda, Desai, Marchi, Refolo, Falasca, Antonioli, Ciccosanti, Fimia, Pinton, Campanella, & Piacentini (2018) provided insights into TG2's role in regulating ER-mitochondria contact sites, an essential aspect of cellular homeostasis.
TG2 in Multiple Subcellular Compartments
- TG2 in Subcellular Compartments: Park, Choi, & Ha (2010) Park, Choi, & Ha (2010) investigated TG2's presence in multiple subcellular compartments and its diverse biochemical activities.
Propriétés
Numéro CAS |
1592640-75-9 |
|---|---|
Nom du produit |
TG2-IN-3h |
Formule moléculaire |
C21H26N4O4S |
Poids moléculaire |
430.523 |
Nom IUPAC |
N-[2-[4-[[5-(dimethylamino)-1-naphthyl]sulfonyl]piperazin-1-yl]-2-oxo-ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H26N4O4S/c1-4-20(26)22-15-21(27)24-11-13-25(14-12-24)30(28,29)19-10-6-7-16-17(19)8-5-9-18(16)23(2)3/h4-10H,1,11-15H2,2-3H3,(H,22,26) |
Clé InChI |
PBRTXVPCMZIRCX-UHFFFAOYSA-N |
SMILES |
C=CC(NCC(N1CCN(S(=O)(C2=C3C=CC=C(N(C)C)C3=CC=C2)=O)CC1)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TG2-IN-3h; TG2 IN-3h; TG2IN-3h; N-{2-[4-(5-Dimethylamino-naphthalene-1-sulfonyl)-piperazin-1-yl]-2-oxo-ethyl}-acrylamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)

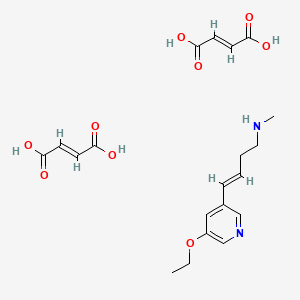
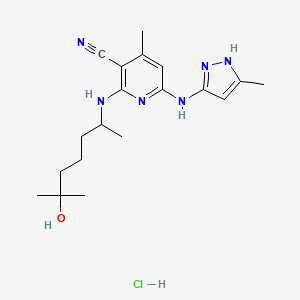
![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)
![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)
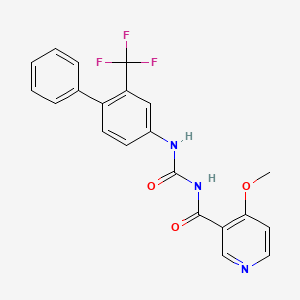

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)
![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)
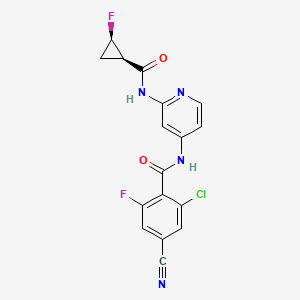
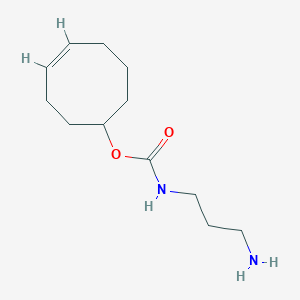
![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)
